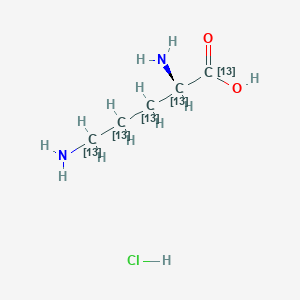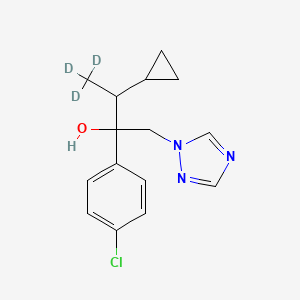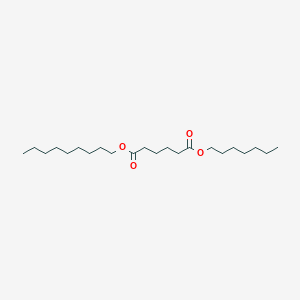![molecular formula C6H8O6 B12054006 (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one](/img/structure/B12054006.png)
(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one is a labeled isotopologue of ascorbic acid (vitamin C). This compound is particularly useful in research due to its isotopic labeling, which allows for detailed studies of metabolic pathways and biochemical processes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one typically involves the incorporation of carbon-13 isotopes into the ascorbic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ascorbic acid. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the incorporation of the isotopes at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve fermentation processes using genetically modified microorganisms that can incorporate carbon-13 into their metabolic products. Alternatively, chemical synthesis methods can be scaled up to produce larger quantities of the labeled compound. These methods require stringent quality control to ensure the purity and isotopic enrichment of the final product.
化学反应分析
Types of Reactions
The compound (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of dehydroascorbic acid.
Reduction: Reducing agents like sodium borohydride can reduce the compound back to its original form if it has been oxidized.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides can introduce new functional groups.
Major Products
The major products formed from these reactions include dehydroascorbic acid (from oxidation) and various substituted derivatives (from nucleophilic substitution).
科学研究应用
The compound is widely used in scientific research due to its isotopic labeling, which allows for detailed studies in various fields:
Chemistry: Used to trace reaction pathways and study the kinetics of ascorbic acid-related reactions.
Biology: Helps in understanding the metabolic pathways of ascorbic acid in living organisms.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of ascorbic acid in the body.
Industry: Applied in the development of new ascorbic acid derivatives with potential therapeutic benefits.
作用机制
The compound exerts its effects primarily through its role as an antioxidant. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. The molecular targets include various enzymes and proteins involved in redox reactions. The pathways involved are primarily those related to the reduction-oxidation balance within cells.
相似化合物的比较
Similar Compounds
Ascorbic Acid:
Dehydroascorbic Acid: The oxidized form of ascorbic acid.
Ethyl Acetoacetate: Another compound used in similar research applications due to its reactive nature.
Uniqueness
The uniqueness of (2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one lies in its isotopic labeling, which allows for precise tracking and analysis in various scientific studies. This makes it an invaluable tool in research compared to its non-labeled counterparts.
属性
分子式 |
C6H8O6 |
|---|---|
分子量 |
182.08 g/mol |
IUPAC 名称 |
(2R)-2-[(1S)-1,2-dihydroxy(1,2-13C2)ethyl]-3,4-dihydroxy-(2,3,4,5-13C4)2H-furan-5-one |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i1+1,2+1,3+1,4+1,5+1,6+1 |
InChI 键 |
CIWBSHSKHKDKBQ-RQFYRPEFSA-N |
手性 SMILES |
[13CH2]([13C@@H]([13C@@H]1[13C](=[13C]([13C](=O)O1)O)O)O)O |
规范 SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12053924.png)




![2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B12053937.png)
![2,5-Pyrrolidinedione, 1,1'-[1,3-phenylenebis(carbonyloxy)]bis-](/img/structure/B12053938.png)

![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12053963.png)

![13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene](/img/structure/B12053997.png)
![3-amino-6-(4-butoxyphenyl)-N-(4-chlorophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B12054009.png)
![4-Bromo-2-{(E)-[(2-{[(4-chlorophenyl)sulfonyl]amino}benzoyl)hydrazono]methyl}phenyl (2E)-3-phenyl-2-propenoate](/img/structure/B12054012.png)

